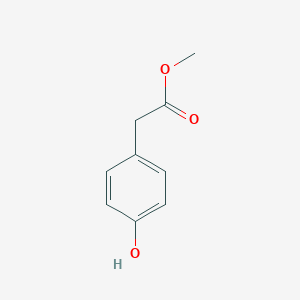

Methyl 4-hydroxyphenylacetate

Description

Properties

IUPAC Name |

methyl 2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDZEDRBLVIUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065725 | |

| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14199-15-6 | |

| Record name | Methyl (4-hydroxyphenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14199-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-hydroxyphenylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN72UVQ99P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-hydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxyphenylacetate (B1229458), also known as methyl (p-hydroxyphenyl)acetate, is an aromatic ester that has garnered interest in various scientific fields. It is a naturally occurring compound, having been isolated from microorganisms such as Penicillium chrysogenum, and serves as a versatile synthetic intermediate in the pharmaceutical and chemical industries.[1][2] Notably, it is a key precursor in the synthesis of atenolol, a widely used beta-blocker, and other biologically active molecules.[3] This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and analytical methodologies related to methyl 4-hydroxyphenylacetate.

Core Physicochemical Properties

Methyl 4-hydroxyphenylacetate is a white to pale yellow crystalline solid at room temperature.[2] Its core physicochemical properties are summarized in the table below, providing a ready reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 14199-15-6 | [4] |

| Molecular Formula | C₉H₁₀O₃ | [4][5] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White to pale yellow crystals or crystalline powder | [2][6] |

| Melting Point | 55-58 °C | [3] |

| Boiling Point | 162-163 °C at 5 mmHg | [3] |

| Solubility | Soluble in ether, alcohol, and chloroform. | |

| InChI Key | XGDZEDRBLVIUMX-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)CC1=CC=C(C=C1)O | [5] |

Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of methyl 4-hydroxyphenylacetate. A summary of key spectral data is provided below.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Spectral data is available and can be used for structural elucidation. |

| ¹³C NMR | Spectral information is available for structural confirmation. |

| FTIR | The spectrum shows characteristic peaks for the hydroxyl and ester functional groups. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.[1][7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of methyl 4-hydroxyphenylacetate are essential for its practical application in research and development.

Synthesis: Fischer Esterification

A common and straightforward method for the synthesis of methyl 4-hydroxyphenylacetate is the Fischer esterification of 4-hydroxyphenylacetic acid with methanol (B129727), using a strong acid catalyst.

Materials:

-

4-hydroxyphenylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can then be subjected to a work-up procedure, typically involving neutralization and extraction, followed by purification.

Purification Methodologies

Purification of the crude product is critical to obtain methyl 4-hydroxyphenylacetate of high purity. The two primary methods are recrystallization and column chromatography.

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.[2][8]

General Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Good starting points for moderately polar compounds like methyl 4-hydroxyphenylacetate include ethyl acetate (B1210297)/hexanes or toluene/heptane.[9]

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.[8]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, which may be followed by cooling in an ice bath to promote crystal formation.[8]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals, for instance, in a desiccator or a vacuum oven, to remove any residual solvent.

For more challenging separations or to obtain very high purity, silica (B1680970) gel column chromatography is a highly effective method.[10]

Protocol adaptable from a similar compound: [10]

-

Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity.

-

Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A solvent system of hexane (B92381) and ethyl acetate is a common starting point. The optimal ratio should be determined by preliminary TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column to create a uniform stationary phase bed.[10]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Pass the eluent through the column, allowing the components of the mixture to separate based on their differential adsorption to the silica gel.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Monitor the composition of the collected fractions using TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[10]

Analytical Methods

Accurate and reliable analytical methods are paramount for the quality control and characterization of methyl 4-hydroxyphenylacetate.

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of methyl 4-hydroxyphenylacetate.

General Method Parameters (adaptable for methyl 4-hydroxyphenylacetate): [11][12]

-

Column: A C18 stationary phase is commonly used for the separation of moderately polar aromatic compounds.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid for better peak shape) is typically employed.[11]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

-

Quantification: Can be performed using an external or internal standard method.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar phenolic hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic performance of methyl 4-hydroxyphenylacetate.[13]

Derivatization (Silylation - a common method): [13]

-

Evaporate the solvent from the sample to dryness.

-

Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS)) and a suitable solvent (e.g., pyridine).

-

Heat the mixture to ensure complete derivatization.

-

The resulting trimethylsilyl (B98337) (TMS) ether is more volatile and can be readily analyzed by GC-MS.

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium is typically used.

-

Injection: Split or splitless injection depending on the concentration.

-

Temperature Program: An optimized temperature ramp is used to separate the analyte from any impurities.

-

MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Biological Activity and Signaling Pathways

While methyl 4-hydroxyphenylacetate is a known natural product and synthetic intermediate, there is currently a lack of published scientific literature detailing its specific interactions with and modulation of cellular signaling pathways. Its biological activity has been noted in specific contexts, such as the inhibition of the tobacco mosaic virus.[3]

The parent compound, 4-hydroxyphenylacetic acid, a microbial metabolite of aromatic amino acids, has been studied for its biological effects. For instance, it has been shown to be involved in the ortho-hydroxylation of resveratrol (B1683913) to produce piceatannol, a reaction catalyzed by 4-hydroxyphenylacetate-3-hydroxylase.[14] However, direct evidence of the signaling pathways modulated by methyl 4-hydroxyphenylacetate itself is not available in the current body of scientific literature. Therefore, a diagram of its signaling pathways cannot be provided at this time. Further research is required to elucidate the specific molecular targets and cellular mechanisms of action for methyl 4-hydroxyphenylacetate.

Visualizations

Experimental Workflow: Synthesis to Pure Compound

The following diagram illustrates the general workflow for the synthesis and purification of methyl 4-hydroxyphenylacetate.

References

- 1. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. alkalisci.com [alkalisci.com]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Methyl 4-hydroxyphenylacetate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester | SIELC Technologies [sielc.com]

- 12. Separation of Methyl 3-chloro-4-hydroxyphenylacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

Methyl 4-hydroxyphenylacetate chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-hydroxyphenylacetate (B1229458), a key aromatic ester. It details the compound's chemical identity, physicochemical properties, a verified experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Chemical Identity

Methyl 4-hydroxyphenylacetate is a methyl ester of 4-hydroxyphenylacetic acid. It is classified as a member of the phenol (B47542) family and is a naturally occurring compound that has been isolated from fungi such as Penicillium chrysogenum.[1]

-

Chemical Name: Methyl 2-(4-hydroxyphenyl)acetate[2]

-

Synonyms: Methyl (p-hydroxyphenyl)acetate, 4-Hydroxyphenylacetic acid methyl ester[5]

The fundamental structure consists of a phenyl ring substituted with a hydroxyl group at the para (4) position and an acetic acid methyl ester group at the first position.

Chemical Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of Methyl 4-hydroxyphenylacetate, compiled from various sources for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [2][4][6] |

| Molecular Weight | 166.17 g/mol | [2][3] |

| Melting Point | 55-58 °C | [1][3] |

| Boiling Point | 162-163 °C (at 5 mmHg) | [7] |

| 279.2 ± 20.0 °C (at 760 mmHg) | [3] | |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 126.8 ± 16.0 °C | [3] |

| Appearance | White to pale yellow crystals | [1] |

| SMILES | COC(=O)CC1=CC=C(O)C=C1 | [2][3] |

| InChI Key | XGDZEDRBLVIUMX-UHFFFAOYSA-N | [2][3] |

Experimental Protocol: Synthesis via Fischer Esterification

The following protocol details a common and effective method for the synthesis of Methyl 4-hydroxyphenylacetate through the Fischer-Speier esterification of 4-hydroxyphenylacetic acid.[4] This reaction utilizes an excess of methanol (B129727) as both a reactant and a solvent, with concentrated sulfuric acid acting as a catalyst to drive the formation of the ester.[2]

Materials and Reagents:

-

4-hydroxyphenylacetic acid (15 g, 0.1 mole)

-

Methanol (500 mL)

-

Concentrated Sulfuric Acid (2 mL)

-

3A Molecular Sieves

-

Toluene (B28343) (100 mL)

-

Water (3 x 100 mL for extraction)

-

Magnesium Sulfate (B86663) (for drying)

-

Activated Charcoal

Procedure:

-

Reaction Setup: A solution of 15 g (0.1 mole) of 4-hydroxyphenylacetic acid in 500 mL of methanol is prepared. To this solution, 2 mL of concentrated sulfuric acid is carefully added.[2]

-

Dehydration: The solution is placed in a Soxhlet extractor that has been charged with 3A molecular sieves. This setup is crucial for removing the water generated during the esterification, which shifts the reaction equilibrium towards the product.[2]

-

Reflux: The reaction mixture is heated to reflux and maintained for 72 hours. The molecular sieves should be exchanged with a fresh batch at 24-hour intervals to ensure continuous water removal.[2]

-

Solvent Removal: After the reflux period, the reaction medium is concentrated by evaporating the methanol, resulting in an oil.[2]

-

Workup and Extraction: The residual oil is dissolved in 100 mL of toluene. This organic solution is then transferred to a separatory funnel and extracted three times with 100 mL portions of water to remove any remaining acid and water-soluble impurities.[2]

-

Drying and Purification: The toluene phase is collected and dried over anhydrous magnesium sulfate. It is then treated with activated charcoal to remove colored impurities.[2]

-

Isolation of Product: The magnesium sulfate and charcoal are removed by filtration. The toluene is then evaporated from the filtrate to yield the final product, Methyl 4-hydroxyphenylacetate, as a yellow oil. The reported yield for this protocol is approximately 80% (13 g).[2]

Visualized Workflow: Synthesis of Methyl 4-hydroxyphenylacetate

The following diagram illustrates the logical workflow for the synthesis of Methyl 4-hydroxyphenylacetate as described in the experimental protocol.

Caption: Workflow for the synthesis of Methyl 4-hydroxyphenylacetate.

References

- 1. Methyl 4-hydroxyphenylacetate | 14199-15-6 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Methyl 4-Hydroxyphenylacetate | CAS#:14199-15-6 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 4-hydroxyphenylacetate | 14199-15-6 [amp.chemicalbook.com]

- 6. fj.bloomtechz.com [fj.bloomtechz.com]

- 7. 4-羟基苯乙酸甲酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

The Occurrence and Biological Significance of Methyl 4-hydroxyphenylacetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxyphenylacetate (B1229458) is a naturally occurring phenolic compound that has been identified in a variety of microbial sources, particularly within the fungal kingdom. This technical guide provides a comprehensive overview of the known natural sources of Methyl 4-hydroxyphenylacetate, its biological activities, and the methodologies for its extraction and identification. Furthermore, this document elucidates the potential signaling pathways associated with its phytotoxic and the parent compound's antithrombotic effects, offering valuable insights for researchers in natural product chemistry, drug discovery, and agricultural science. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the underlying mechanisms.

Natural Sources of Methyl 4-hydroxyphenylacetate

Methyl 4-hydroxyphenylacetate has been predominantly isolated from various fungal species. While its presence is documented, quantitative data on its concentration in these natural sources is not extensively reported in the available literature. The primary documented microbial sources are detailed in Table 1. The parent compound, 4-hydroxyphenylacetic acid, is found in a broader range of sources, including certain foods and as a product of gut microbiota metabolism.

| Natural Source | Organism Type | Reference |

| Penicillium chrysogenum | Fungus | [1] |

| Guanomyces polythrix | Fungus | [1] |

| Penicillium herquei | Fungus | [1] |

| Eupenicillium sp. HJ002 | Mangrove-derived fungus | [2] |

| Parent Compound: 4-hydroxyphenylacetic acid | ||

| Emericellopsis maritima Y39–2 | Marine-derived fungus | |

| Olives, Cocoa beans, Oats, Mushrooms | Plants/Food | |

| Gut Microbiota | Bacteria |

Table 1: Documented Natural Sources of Methyl 4-hydroxyphenylacetate and its Parent Compound. The table lists the primary microbial sources from which Methyl 4-hydroxyphenylacetate has been isolated.

Biosynthesis of Methyl 4-hydroxyphenylacetate

The biosynthesis of Methyl 4-hydroxyphenylacetate in fungi is believed to follow the phenylpropanoid pathway, which is well-established in plants and has been identified in some fungi[3][4]. This pathway starts with the amino acid L-phenylalanine. A proposed biosynthetic route is illustrated in the diagram below.

Figure 1: Proposed Biosynthetic Pathway. This diagram illustrates a potential pathway for the biosynthesis of Methyl 4-hydroxyphenylacetate in fungi, starting from L-phenylalanine.

Experimental Protocols

While a specific, detailed protocol for the extraction and isolation of Methyl 4-hydroxyphenylacetate is not universally established, a general methodology can be compiled from procedures used for similar fungal metabolites.

Fungal Fermentation and Extraction

-

Fermentation: The source fungus (e.g., Penicillium chrysogenum) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions (e.g., 25-28°C, 150 rpm) for a period of 7-14 days.

-

Extraction: The fungal broth is separated from the mycelium by filtration. The filtrate is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. The extraction is typically performed multiple times to ensure a high yield. The organic phases are combined and concentrated under reduced pressure.

Isolation and Purification

-

Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity to separate the components.

-

Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Further Purification: Fractions containing Methyl 4-hydroxyphenylacetate are pooled and may require further purification using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).

Identification and Quantification

-

Spectroscopic Analysis: The purified compound is identified using spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure[5].

-

-

Quantification: Quantification can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC with a calibrated standard curve.

Figure 2: Generalized Experimental Workflow. This flowchart outlines the typical steps for the extraction, isolation, and identification of Methyl 4-hydroxyphenylacetate from fungal cultures.

Biological Activities and Signaling Pathways

Methyl 4-hydroxyphenylacetate and its parent compound exhibit interesting biological activities, including phytotoxicity and antithrombotic effects.

Phytotoxicity

Phenylacetic acid and its derivatives are known to have phytotoxic effects on various plants[6][7]. The proposed mechanism involves the disruption of hormonal balance and cellular processes.

Figure 3: Phytotoxicity Signaling. This diagram illustrates the potential signaling cascade initiated by Methyl 4-hydroxyphenylacetate, leading to phytotoxicity in plants.

Antithrombotic Activity of 4-Hydroxyphenylacetic Acid

The parent compound, 4-hydroxyphenylacetic acid, has been shown to possess antithrombotic activity. This effect is potentially mediated through the regulation of autophagy via the PI3K/AKT/mTOR signaling pathway[8].

Figure 4: Antithrombotic Signaling. This diagram depicts the proposed mechanism by which 4-hydroxyphenylacetic acid exerts its antithrombotic effects through the PI3K/AKT/mTOR pathway and subsequent induction of autophagy.

Conclusion

Methyl 4-hydroxyphenylacetate is a fungal metabolite with noteworthy biological activities. While its natural occurrence is confirmed, further research is required to quantify its presence in various sources and to fully elucidate its biosynthetic and signaling pathways. The methodologies outlined in this guide provide a framework for future investigations into this and similar natural products. The potential for Methyl 4-hydroxyphenylacetate and its derivatives in agriculture and medicine warrants continued exploration by the scientific community.

References

- 1. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Genomics reveals traces of fungal phenylpropanoid-flavonoid metabolic pathway in the f ilamentous fungus Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4-hydroxyphenylacetate(14199-15-6) 1H NMR [m.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Phenylacetic acid as a phytotoxic compound of corn pollen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet autophagic machinery involved in thrombosis through a novel linkage of AMPK-MTOR to sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Methyl 4-hydroxyphenylacetate from 4-hydroxyphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 4-hydroxyphenylacetate (B1229458) from 4-hydroxyphenylacetic acid. This document details the core chemical principles, experimental protocols, and analytical characterization of the target compound, with a focus on providing actionable data and methodologies for laboratory and developmental applications.

Introduction

Methyl 4-hydroxyphenylacetate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. It is formally the methyl ester of 4-hydroxyphenylacetic acid. The primary and most direct route for its synthesis is the esterification of 4-hydroxyphenylacetic acid with methanol. This guide will focus on the prevalent Fischer-Speier esterification method, while also exploring alternative approaches that may offer advantages in specific contexts, particularly concerning the chemoselectivity of the phenolic hydroxyl group.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below.

| Property | 4-Hydroxyphenylacetic acid | Methyl 4-hydroxyphenylacetate |

| CAS Number | 156-38-7 | 14199-15-6 |

| Molecular Formula | C₈H₈O₃ | C₉H₁₀O₃ |

| Molecular Weight | 152.15 g/mol | 166.17 g/mol |

| Appearance | White to off-white crystalline powder | White to pale yellow crystals[1] |

| Melting Point | 148-151 °C | 55-58 °C[1][2][3] |

| Boiling Point | Decomposes | 162-163 °C at 5 mmHg[1][3] |

| Solubility | Soluble in water, ethanol, and ether | Soluble in chloroform (B151607) and methanol[1] |

Synthesis of Methyl 4-hydroxyphenylacetate

The most common and straightforward method for the synthesis of methyl 4-hydroxyphenylacetate is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of alcohol.

Fischer-Speier Esterification: Reaction and Mechanism

The overall reaction is an equilibrium process where the carboxylic acid reacts with an alcohol to form an ester and water. To drive the reaction towards the product, it is common to use a large excess of the alcohol or to remove the water as it is formed.

Reaction Scheme:

The mechanism of the Fischer esterification proceeds through several key steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

References

A Comprehensive Technical Guide to the Solubility of Methyl 4-Hydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of methyl 4-hydroxyphenylacetate (B1229458) in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies.

Core Solubility Data

Methyl 4-hydroxyphenylacetate, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in its own right, exhibits a range of solubilities depending on the solvent's polarity and the temperature. While comprehensive experimental data for this specific compound is not extensively published, this guide consolidates available information and provides estimations based on structurally similar compounds.

Quantitative Solubility Data Summary

The following table summarizes the known and estimated solubility of methyl 4-hydroxyphenylacetate in a selection of common solvents at ambient temperature. It is important to note that some values are derived from data on analogous compounds such as methylparaben, ethylparaben, and 4-hydroxyphenylacetic acid, and should be considered as informed estimates.

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Temperature (°C) | Data Source |

| Polar Protic Solvents | |||||

| Water | H₂O | 10.2 | ~0.25 | 25 | Estimated[1][2] |

| Methanol | CH₃OH | 5.1 | High (> 50) | 25 | Qualitative[3][4], Estimated[5][6] |

| Ethanol | C₂H₅OH | 4.3 | High (> 50) | 25 | Qualitative, Estimated[5][6] |

| Polar Aprotic Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 10.0 | Room Temp | Experimental[7] |

| Acetone | C₃H₆O | 5.1 | High (> 60) | 25 | Estimated[5][6] |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Moderate (~10-15) | 25 | Estimated[8] |

| Nonpolar Solvents | |||||

| Chloroform | CHCl₃ | 4.1 | Soluble | Room Temp | Qualitative[3][4] |

| Dichloromethane | CH₂Cl₂ | 3.1 | Moderate | 25 | Estimated[9] |

| Toluene | C₇H₈ | 2.4 | Low (~0.1-0.5) | 25 | Estimated[8] |

| Hexane | C₆H₁₄ | 0.1 | Very Low (<0.1) | 25 | Estimated |

| Carbon Tetrachloride | CCl₄ | 1.6 | Very Low (~0.1) | 25 | Estimated[5][6] |

| Ether (Diethyl Ether) | (C₂H₅)₂O | 2.8 | High (~20-25) | 25 | Qualitative, Estimated[5] |

Note: "High" indicates significant solubility, likely exceeding 50 g/100 mL, based on data for similar compounds. "Moderate" and "Low" are relative terms based on the same comparative data. It is strongly recommended to experimentally verify these values for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications, from designing crystallization processes to formulating pharmaceutical products. The following are detailed methodologies for key experiments to quantify the solubility of methyl 4-hydroxyphenylacetate.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[3][10][11][12][13]

Objective: To determine the saturation concentration of methyl 4-hydroxyphenylacetate in a specific solvent at a controlled temperature.

Materials:

-

Methyl 4-hydroxyphenylacetate (solid)

-

Solvent of interest

-

Glass flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid methyl 4-hydroxyphenylacetate to a series of glass flasks. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each flask.

-

Equilibration: Tightly stopper the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Quantification:

-

Using HPLC: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Inject the diluted sample and determine the concentration based on a pre-established calibration curve of methyl 4-hydroxyphenylacetate.[14][15][16]

-

Using UV-Vis Spectroscopy: If methyl 4-hydroxyphenylacetate has a distinct chromophore, dilute the filtered sample with the solvent to an absorbance value within the linear range of the spectrophotometer. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a calibration curve.

-

-

Calculation: The solubility is reported as the concentration of the saturated solution, typically in mg/mL or g/100 mL.

Gravimetric Method

This method is a simpler, though potentially less precise, alternative to spectroscopic or chromatographic analysis.[17]

Objective: To determine the mass of methyl 4-hydroxyphenylacetate dissolved in a known mass or volume of solvent.

Materials:

-

Methyl 4-hydroxyphenylacetate (solid)

-

Solvent of interest

-

Glass flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Equilibration: Prepare a saturated solution as described in the Shake-Flask Method (steps 1-4).

-

Sampling: Accurately weigh a specific volume of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporation: Carefully evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a rotary evaporator may be used.

-

Drying: Once the solvent is removed, place the evaporating dish in an oven at a temperature below the melting point of methyl 4-hydroxyphenylacetate to dry the residue to a constant weight.

-

Weighing: Allow the dish to cool in a desiccator and then weigh it accurately.

-

Calculation: The mass of the dissolved methyl 4-hydroxyphenylacetate is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be expressed as grams of solute per 100 g or 100 mL of solvent.

Visualizing the Solvent Selection Workflow

The choice of an appropriate solvent is a critical step in many chemical and pharmaceutical processes. The following diagram illustrates a logical workflow for selecting a solvent based on desired solubility characteristics.

Caption: A workflow for solvent selection based on solubility requirements.

References

- 1. Methylparaben CAS#: 99-76-3 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. sciforum.net [sciforum.net]

- 5. The Cosmetic Chemist [thecosmeticchemist.com]

- 6. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. pharmaguru.co [pharmaguru.co]

- 15. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methyl 4-hydroxyphenylacetate: A Technical Guide

Introduction

Methyl 4-hydroxyphenylacetate (B1229458) is a naturally occurring compound found in various organisms, including Penicillium chrysogenum.[1] As a methyl ester and a member of the phenol (B47542) class of compounds, its structural elucidation and characterization are crucial for its application in research and development, particularly in the fields of natural products chemistry and drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-hydroxyphenylacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for these techniques are also presented to aid researchers in reproducing and interpreting the spectroscopic results.

Chemical Structure

-

IUPAC Name: methyl 2-(4-hydroxyphenyl)acetate[1]

-

Molecular Formula: C9H10O3[1]

-

Molecular Weight: 166.17 g/mol [1]

-

CAS Number: 14199-15-6[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl 4-hydroxyphenylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.10 | d | 2H | Ar-H |

| 6.75 | d | 2H | Ar-H |

| 3.65 | s | 3H | -OCH₃ |

| 3.50 | s | 2H | -CH₂- |

| 5.0-6.0 | br s | 1H | -OH |

Note: The ¹H NMR data presented is a representative spectrum and chemical shifts may vary slightly depending on the solvent and instrument used.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 172.5 | C=O (ester) |

| 156.0 | Ar-C-OH |

| 130.5 | Ar-CH |

| 126.0 | Ar-C |

| 115.5 | Ar-CH |

| 52.0 | -OCH₃ |

| 40.0 | -CH₂- |

Note: The ¹³C NMR data is compiled from various sources and represents typical values.[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenol) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1735-1715 | Strong | C=O stretch (ester) |

| 1600, 1500 | Medium | C=C stretch (aromatic) |

| 1250-1200 | Strong | C-O stretch (ester) |

| 1175 | Medium | C-O stretch (phenol) |

Note: The IR data highlights the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 166 | 30 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - COOCH₃]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Note: The mass spectrometry data shows the molecular ion peak and key fragmentation patterns.[1][3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-hydroxyphenylacetate in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[6] Proton decoupling is commonly used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.[7]

-

Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene (B1212753) chloride) that has minimal IR absorption in the regions of interest and place it in a liquid sample cell.[8]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[9]

-

Data Acquisition: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the spectrum of the sample. The instrument software will automatically subtract the background to produce the final spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[10][11]

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12] Further dilution may be necessary depending on the ionization technique.[12]

-

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).[13][14]

-

Data Acquisition: Introduce the sample into the ion source. The molecules are ionized and then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[15][16] The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.[13]

Visualizations

Caption: Workflow of Spectroscopic Analysis.

The diagram above illustrates the logical workflow for the spectroscopic analysis of a chemical compound like Methyl 4-hydroxyphenylacetate. Starting from the prepared sample, different spectroscopic techniques are applied, each yielding specific types of data. The collective interpretation of this data leads to the elucidation of the compound's molecular structure, functional groups, and molecular weight.

References

- 1. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-hydroxyphenylacetate(14199-15-6) 13C NMR spectrum [chemicalbook.com]

- 3. Methyl 4-hydroxyphenylacetate(14199-15-6) MS spectrum [chemicalbook.com]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Methyl 4-hydroxyphenylacetate(14199-15-6) 1H NMR [m.chemicalbook.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Experimental Design [web.mit.edu]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. fiveable.me [fiveable.me]

- 16. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Potential Therapeutic Applications of Methyl 4-hydroxyphenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxyphenylacetate (B1229458) (MHPA) is a naturally occurring phenolic compound and a methyl ester derivative of 4-hydroxyphenylacetic acid (4-HPA). While its parent compound, 4-HPA, has demonstrated notable biological activities, including antioxidant and anti-inflammatory effects, the therapeutic potential of MHPA remains a burgeoning field of investigation. This technical guide provides a comprehensive overview of the current understanding of MHPA, focusing on its potential therapeutic applications, relevant experimental methodologies for its evaluation, and insights into the synthesis of its derivatives. Although direct evidence for many of MHPA's therapeutic effects is still emerging, this document aims to equip researchers with the foundational knowledge and technical protocols necessary to explore its promise in drug discovery and development.

Introduction

Methyl 4-hydroxyphenylacetate is a phenolic compound that has been isolated from various natural sources, including fungi such as Penicillium chrysogenum.[1] Structurally, it is the methyl ester formed from the condensation of the carboxylic acid group of 4-hydroxyphenylacetic acid with methanol (B129727).[2] While research has been more extensive on its parent compound, 4-HPA, the esterification to MHPA presents an interesting modification that could alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and opening new avenues for drug development.

One of the earliest noted biological activities of MHPA is its potent inhibitory effect against the tobacco mosaic virus (TMV).[3][4] This antiviral property, although in a plant model, suggests a potential for broader antiviral research. Furthermore, MHPA serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[3]

Potential Therapeutic Applications

While direct and extensive preclinical or clinical data on the therapeutic applications of MHPA are limited, the known bioactivities of its parent compound and other phenolic esters provide a strong rationale for investigating the following areas:

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant potential of MHPA is an area of significant interest. Studies on lipophilic hydroxyalkyl esters of 4-hydroxyphenylacetic acid have provided a framework for evaluating the antioxidant capacity of such derivatives.[5] It is hypothesized that MHPA, by retaining the phenolic hydroxyl group, can exert antioxidant effects.

Anti-Inflammatory Effects

The parent compound, 4-HPA, has been shown to possess anti-inflammatory properties. Given that inflammation is a key component of numerous chronic diseases, the potential of MHPA as an anti-inflammatory agent warrants investigation. In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, are commonly used to assess the anti-inflammatory activity of novel compounds by measuring the inhibition of pro-inflammatory mediators.[6]

Neuroprotective Properties

Neurodegenerative diseases are often associated with oxidative stress and inflammation. Phenolic acids and their metabolites have been shown to accumulate in the brain and exert neuroprotective effects.[7] The potential for MHPA to cross the blood-brain barrier and modulate neuroinflammatory pathways is a promising area for future research.

Anticancer Activity

The cytotoxicity of various synthetic derivatives against cancer cell lines is an active area of research.[8] While direct studies on MHPA are scarce, its chemical scaffold could serve as a basis for the development of novel anticancer agents. Standard in vitro assays using various cancer cell lines can be employed to screen for its antiproliferative activity.

Antimicrobial Activity

Natural products are a rich source of antimicrobial compounds.[9] Although the antibacterial and antifungal properties of MHPA have not been extensively studied, related phenolic compounds have shown activity against a range of pathogens.[10][11]

Experimental Protocols

To facilitate further research into the therapeutic potential of MHPA, this section provides detailed methodologies for key experiments.

Synthesis of Methyl 4-hydroxyphenylacetate Derivatives

The synthesis of derivatives is a crucial step in exploring structure-activity relationships. A general protocol for the synthesis of lipophilic hydroxyalkyl esters of 4-hydroxyphenylacetic acid, which can be adapted for MHPA, is the Fischer esterification.[5]

Protocol: Fischer Esterification for Synthesis of Hydroxyalkyl Esters [5]

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid in an excess of the desired α,ω-diol, which also serves as the solvent.

-

Catalysis: Add a catalytic amount of an acid catalyst, such as sulfuric acid.

-

Reaction Conditions: Heat the mixture under reflux for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Antioxidant Activity Assays

Standard in vitro assays are used to determine the antioxidant capacity of compounds. The DPPH and ABTS assays are commonly employed for this purpose.[12]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [12]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compound (MHPA) and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Assay Procedure: In a 96-well microplate, add a specific volume of the DPPH solution to each well containing the test compound or standard.

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [12]

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure: Add the ABTS•+ solution to the test compound or a standard (e.g., Trolox) in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways

While specific signaling pathways modulated by MHPA are yet to be elucidated, the mechanisms of its parent compound, 4-HPA, offer valuable insights. 4-HPA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[13]

The Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.

Quantitative Data

Direct quantitative data for the therapeutic activities of Methyl 4-hydroxyphenylacetate is limited in the current literature. However, data from studies on its derivatives and related compounds can provide a valuable point of reference for future investigations.

Table 1: Antioxidant Activity of Hydroxyphenylacetic Acid Derivatives [5]

| Compound | Assay | IC50 (µM) |

| 4-Hydroxyphenylacetic acid | ABTS | > 250 |

| 3,4-Dihydroxyphenylacetic acid | ABTS | 10.5 ± 0.3 |

| Hydroxyethyl 4-hydroxyphenylacetate | ABTS | > 250 |

| Hydroxypropyl 4-hydroxyphenylacetate | ABTS | > 250 |

| Hydroxybutyl 4-hydroxyphenylacetate | ABTS | > 250 |

Note: The data presented is for illustrative purposes and highlights the antioxidant potential within this class of compounds. Further studies are required to determine the specific activity of MHPA.

Conclusion and Future Directions

Methyl 4-hydroxyphenylacetate represents a promising yet underexplored natural product with potential therapeutic applications. Its structural similarity to the bioactive 4-hydroxyphenylacetic acid, combined with its known antiviral activity against TMV, provides a strong impetus for further research. This technical guide has outlined the key areas for investigation, including its antioxidant, anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties.

Future research should focus on:

-

Systematic in vitro screening: To comprehensively evaluate the biological activities of MHPA using a battery of standardized assays.

-

Mechanism of action studies: To elucidate the molecular targets and signaling pathways modulated by MHPA.

-

Synthesis and evaluation of novel derivatives: To explore structure-activity relationships and optimize therapeutic potential.

-

In vivo studies: To assess the efficacy, pharmacokinetics, and safety of MHPA and its promising derivatives in relevant animal models.

By providing detailed experimental protocols and highlighting key areas of interest, this guide aims to stimulate and support the scientific community in unlocking the full therapeutic potential of Methyl 4-hydroxyphenylacetate.

References

- 1. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-Hydroxyphenylacetate | CAS#:14199-15-6 | Chemsrc [chemsrc.com]

- 3. Methyl 4-hydroxyphenylacetate | 14199-15-6 [chemicalbook.com]

- 4. Methyl 4-Hydroxyphenylacetate | CymitQuimica [cymitquimica.com]

- 5. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]

- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 11. A comparative study of antibacterial and antifungal activities of extracts from four indigenous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]

Methyl 4-Hydroxyphenylacetate: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Key Metabolite in Biological Systems

Abstract

Methyl 4-hydroxyphenylacetate (B1229458) is a methyl ester of 4-hydroxyphenylacetic acid, a phenolic compound of significant interest due to its widespread presence as a metabolite in various organisms, including fungi, plants, and animals. This technical guide provides a comprehensive overview of methyl 4-hydroxyphenylacetate, focusing on its biosynthesis, metabolic pathways, physiological roles, and analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals, offering a detailed resource to support further investigation into the biological significance of this compound.

Introduction

Methyl 4-hydroxyphenylacetate (M-4-HPA) is a naturally occurring compound that has been isolated from various biological sources, including the fungus Penicillium chrysogenum[1]. It is the methyl ester of 4-hydroxyphenylacetic acid (4-HPAA), a well-documented microbial metabolite of dietary polyphenols and aromatic amino acids[2][3]. The esterification of 4-HPAA to M-4-HPA can alter its physicochemical properties, such as lipophilicity, which may in turn influence its bioavailability and biological activity. Understanding the metabolic fate and physiological effects of M-4-HPA is crucial for elucidating its role in various biological processes.

Biosynthesis and Metabolism

The biosynthesis of methyl 4-hydroxyphenylacetate is intrinsically linked to the metabolic pathways of its precursor, 4-hydroxyphenylacetic acid.

Biosynthesis of 4-Hydroxyphenylacetic Acid

In microorganisms, 4-HPAA is a key intermediate in the catabolism of aromatic compounds. For instance, in Escherichia coli, the biosynthesis of 4-HPAA can be engineered starting from tyrosine[4]. The pathway involves the conversion of chorismate to prephenate, then to 4-hydroxyphenylpyruvate, and finally to 4-HPAA. In the human gut, resident microbiota metabolize polyphenols from dietary sources into various phenolic acids, including 4-HPAA[3].

Esterification to Methyl 4-Hydroxyphenylacetate

The direct enzymatic esterification of 4-HPAA to M-4-HPA in organisms is not yet fully characterized. However, the presence of M-4-HPA in organisms like Penicillium chrysogenum suggests the existence of specific methyltransferases capable of catalyzing this reaction[1].

Degradation

The degradation of 4-hydroxyphenylacetate has been studied in several bacteria. In Pseudomonas putida, the catabolic pathway involves the hydroxylation of 4-HPAA to 3,4-dihydroxyphenylacetate (homoprotocatechuate), followed by ring cleavage. The initial step is catalyzed by the enzyme 4-hydroxyphenylacetate 3-hydroxylase[5]. While the direct degradation pathway for M-4-HPA has not been extensively studied, it is plausible that it is first hydrolyzed to 4-HPAA by esterases before entering the established catabolic pathways.

Quantitative Data

Quantitative data on the concentration of methyl 4-hydroxyphenylacetate in various biological systems is limited. However, data on its precursor, 4-hydroxyphenylacetic acid, can provide valuable insights into the potential levels of the methyl ester.

| Analyte | Organism/Matrix | Concentration/Yield | Reference(s) |

| 4-Hydroxyphenylacetic acid | Human Urine | Median: 157 µmol/24 h | [2] |

| Fungal Extract Yield | Endophytic Fungi | 0.3% to 1.79% of dry weight (for various extracts) | [6] |

Signaling Pathways

While specific signaling pathways directly activated by methyl 4-hydroxyphenylacetate are still under investigation, recent studies have shed light on the signaling roles of its parent compound, 4-hydroxyphenylacetic acid.

Gut Microbiota and Metabolic Regulation

4-Hydroxyphenylacetic acid, derived from the gut microbial metabolism of resveratrol (B1683913), has been shown to play a role in preventing obesity. It activates the SIRT1 signaling pathway, which is involved in regulating metabolism and cellular aging. This suggests that microbial metabolites of polyphenols can have systemic effects on host physiology[7][8][9].

Experimental Protocols

Accurate detection and quantification of methyl 4-hydroxyphenylacetate in biological matrices require robust analytical methods. Below are detailed protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation: Solid-Phase Extraction (SPE) of Fungal Metabolites

This protocol is adapted for the extraction of moderately polar compounds like M-4-HPA from fungal culture broth.

Materials:

-

C18 SPE Cartridges

-

Methanol (B129727) (MeOH)

-

Deionized Water

-

Ethyl Acetate

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Centrifuge the fungal culture broth to remove mycelia. Acidify the supernatant to pH 3 with formic acid. Load 10 mL of the acidified supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elution: Elute the retained compounds with 5 mL of ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or ethyl acetate) for analysis.

GC-MS Analysis with Derivatization

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of polar analytes like M-4-HPA.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization: To the dried extract from the SPE procedure, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-550

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of M-4-HPA without derivatization.

Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

-

Sample Dilution: Dilute the reconstituted extract from the SPE procedure with the initial mobile phase composition.

-

Injection: Inject 5 µL of the diluted sample into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

-

Flow Rate: 0.3 mL/min

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Ionization Mode: ESI positive or negative, depending on sensitivity.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for M-4-HPA for quantification.

Conclusion

Methyl 4-hydroxyphenylacetate is a metabolite of significant interest, bridging the metabolism of dietary compounds and endogenous signaling pathways. While its direct quantification in various organisms remains an area for further research, the analytical methods and biological insights presented in this guide provide a solid foundation for future investigations. Elucidating the precise roles of M-4-HPA in fungal secondary metabolism, plant-microbe interactions, and human health will undoubtedly open new avenues for applications in biotechnology and medicine.

References

- 1. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Methyl 4-hydroxyphenylacetate: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of Methyl 4-hydroxyphenylacetate (B1229458), an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The primary method detailed is the Fischer-Speier esterification of 4-hydroxyphenylacetic acid with methanol (B129727). This application note includes a detailed experimental protocol for a sulfuric acid-catalyzed synthesis, a comparison of various acid catalysts, and procedures for product purification and characterization.

Introduction

Methyl 4-hydroxyphenylacetate is a valuable building block in organic synthesis. It is a methyl ester derived from the formal condensation of the carboxyl group of 4-hydroxyphenylacetic acid with methanol. Its applications include the synthesis of pharmaceuticals such as atenolol (B1665814) and other β-blockers, as well as various natural products and biologically active molecules. The most common and direct method for its preparation is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. This document outlines a standard laboratory procedure for this synthesis and explores variations in catalytic systems.

Chemical Reaction Pathway

The synthesis of Methyl 4-hydroxyphenylacetate from 4-hydroxyphenylacetic acid and methanol proceeds via an acid-catalyzed nucleophilic acyl substitution, commonly known as the Fischer esterification.

Caption: General reaction scheme for the Fischer esterification of 4-hydroxyphenylacetic acid.

Comparative Data of Catalytic Systems

The choice of acid catalyst can significantly influence the reaction rate, yield, and conditions required for the synthesis of Methyl 4-hydroxyphenylacetate. Below is a summary of common catalysts and their typical performance.

| Catalyst | Typical Concentration | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |

| Sulfuric Acid (H₂SO₄) | 2-5 mol% | 65-70 (Reflux) | 4-8 | 80-95 | The most common and cost-effective catalyst. Can lead to some charring with sensitive substrates. |

| p-Toluenesulfonic Acid (p-TsOH) | 5-10 mol% | 65-70 (Reflux) | 4-6 | 85-95 | A solid catalyst, which can be easier to handle. Often gives cleaner reactions than H₂SO₄.[1] |

| Hydrochloric Acid (HCl) | 5-10 mol% | 65-70 (Reflux) | 6-12 | 75-90 | Can be generated in situ from acetyl chloride or used as a solution in methanol. May require longer reaction times.[2] |

| Solid Acid Catalysts (e.g., Amberlyst-15) | 10-20 wt% | 70-80 | 8-24 | 70-85 | Environmentally friendly and easily separable, but may require higher temperatures and longer reaction times. |

Experimental Protocol: Sulfuric Acid-Catalyzed Synthesis

This protocol details the synthesis of Methyl 4-hydroxyphenylacetate on a laboratory scale using sulfuric acid as the catalyst.

Materials and Equipment:

-

4-Hydroxyphenylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates (silica gel)

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification of Methyl 4-hydroxyphenylacetate.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetic acid (e.g., 15.2 g, 0.1 mol).

-

Add an excess of anhydrous methanol (e.g., 100 mL).

-

While stirring, slowly add concentrated sulfuric acid (e.g., 1 mL, approximately 0.018 mol).

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

-

-

Reaction Monitoring:

-

Allow the reaction to proceed for 4-8 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spot and the appearance of the product spot (which will be less polar) indicate the reaction's progression.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the oily residue in ethyl acetate (150 mL).

-

Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification and Characterization:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, which is often a pale yellow oil or a low-melting solid.

-

For higher purity, the crude product can be purified by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterize the final product by determining its melting point (if solid), and by spectroscopic methods such as ¹H NMR and IR spectroscopy to confirm its structure and purity. The expected melting point is in the range of 55-58 °C.[3]

-

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.

-

Methanol is flammable and toxic; handle it in a well-ventilated area.

-

The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in a sealed container. Ensure the separatory funnel is vented frequently.

Conclusion

The Fischer esterification provides a reliable and efficient method for the synthesis of Methyl 4-hydroxyphenylacetate. While sulfuric acid is a common and effective catalyst, other acid catalysts can also be employed, each with its own advantages. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. The protocol described herein can be adapted for various scales and is a fundamental procedure for researchers in synthetic and medicinal chemistry.

References

Application Notes and Protocols for the Quantification of Methyl 4-hydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Methyl 4-hydroxyphenylacetate (B1229458), a compound of interest in various research and development fields. The following sections outline validated analytical methods using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in biological matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a reversed-phase HPLC method for the determination of Methyl 4-hydroxyphenylacetate in pharmaceutical formulations. The described method is adapted from a validated protocol for the closely related compound, Methyl 4-hydroxybenzoate, and is suitable for routine quality control analysis.[1][2]

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector, pump, and autosampler.[2]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

-